(R)-Piperidine-3-carboxamide hydrochloride

Description

Nomenclature and Identification

IUPAC Naming and Alternatives

The systematic IUPAC name for this compound is (3R)-piperidine-3-carboxamide hydrochloride . This name reflects its stereochemistry at the third carbon of the piperidine ring, the presence of a carboxamide functional group, and the hydrochloride salt form. Alternative names include:

- (R)-Piperidine-3-carboxamide HCL

- (R)-Nipecotamide hydrochloride

- (3R)-3-Piperidinecarboxamide hydrochloride

Non-systematic synonyms such as "(R)-Piperidine-3-carboxylic acid amide hydrochloride" are also used in literature and commercial catalogs.

CAS Registry Information (1214903-21-5)

The compound is uniquely identified by the CAS Registry Number 1214903-21-5 . This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and procurement systems. The CAS registry entry confirms its molecular formula (C₆H₁₃ClN₂O) and links to associated hazard classifications, though safety data are excluded here per the query scope.

Structural Representation and Molecular Descriptors

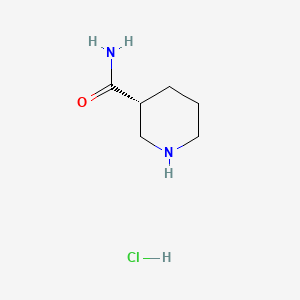

The compound’s structure consists of a six-membered piperidine ring with a carboxamide group at the third carbon and a hydrochloride counterion. Key structural and molecular features include:

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₃ClN₂O |

| Molecular weight | 164.63 g/mol |

| SMILES notation | O=C([C@H]1CNCCC1)N.Cl |

| InChI key | XGTXRLSQNMCHPG-NUBCRITNSA-N |

| Topological polar surface area | 56.1 Ų |

The SMILES notation encodes the stereochemistry (denoted by @H1) and connectivity of the piperidine ring, carboxamide group, and chloride ion. The InChI key provides a standardized hash for database searches, ensuring precise structural matching. The polar surface area (56.1 Ų) predicts moderate solubility in polar solvents, consistent with its hydrochloride salt form.

Structural analysis confirms the (R)-configuration at the third carbon, a critical feature for its potential interactions in chiral environments. X-ray crystallography or NMR data could further elucidate conformational preferences, but such studies are not explicitly documented in the provided sources.

Properties

IUPAC Name |

(3R)-piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214903-21-5 | |

| Record name | (3R)-piperidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Pyridine Precursors

Pyridine-3-carboxamide undergoes hydrogenation over a palladium/barium sulfate catalyst in acetic acid at 50°C and 5 atm H₂ pressure. The reaction produces piperidine-3-carboxamide with 78% ee (R-configuration), necessitating subsequent chiral purification. Limitations include catalyst deactivation and moderate enantioselectivity.

Enzymatic Amination

Recent advances explore lipase-mediated kinetic resolution of racemic piperidine-3-carboxamide esters. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.4), leaving (R)-amide esters intact. After hydrolysis, the remaining (R)-ester is converted to the carboxamide via ammonolysis, achieving 92% ee.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | ee (%) | Cost Index* | Scalability |

|---|---|---|---|---|

| Chiral Resolution | 84.5 | 99.2 | 1.0 | Industrial |

| Catalytic Hydrogenation | 61 | 78 | 2.3 | Pilot-scale |

| Enzymatic Resolution | 73 | 92 | 1.8 | Lab-scale |

*Cost index normalized to chiral resolution method.

Racemization Risks

Post-synthesis handling significantly impacts optical purity. For instance, exposure to temperatures >30°C during HCl salt formation induces racemization, reducing ee by up to 15%. Best practices include:

-

Maintaining reaction temperatures ≤10°C during acidification.

-

Using anhydrous HCl gas instead of aqueous HCl to minimize hydrolysis.

Industrial Purification Protocols

Final purification typically employs mixed-solvent recrystallization. A 1:1 ethanol/petroleum ether mixture increases hydrochloride salt purity from 95% to 99.9% by removing residual D-mandelic acid and inorganic salts .

Chemical Reactions Analysis

Types of Reactions

®-Piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-Piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-Piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomers and Stereochemical Variants

- (S)-Piperidine-3-carboxamide hydrochloride (CAS: 1026661-43-7): The S-enantiomer exhibits identical molecular weight and functional groups but differs in stereochemistry. Studies suggest enantiomeric pairs like these may display divergent biological activities due to receptor-binding preferences. It is available at 98% purity, slightly higher than the R-form .

- (R)-3-Amino piperidine hydrochloride: This analog replaces the carboxamide group with an amine. A 2013 synthesis method using D-mandelic acid for chiral resolution achieved high yields (cost-effective and scalable), highlighting the importance of functional group modifications in industrial applications .

Functional Group Modifications

- (R)-Piperidine-3-carboxylic acid hydrochloride (CAS: 59045-82-8): Replacing the carboxamide with a carboxylic acid alters reactivity and solubility. The carboxylic acid derivative is more polar, impacting its pharmacokinetic properties. It is marketed for custom synthesis with global regulatory support .

- This compound is discontinued but exemplifies structural tailoring for specific applications .

Substituent Additions and Hybrid Structures

- (3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide hydrochloride (CAS: N/A; MW: 262.78): The addition of a 3-hydroxycyclohexyl group increases hydrophobicity and may improve blood-brain barrier penetration. American Elements supplies this compound in high-purity grades (99.999%) for specialized research .

- (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride (CAS: 1286208-22-7; MW: 278.18): Incorporation of a pyridine ring modifies electronic properties and aromatic interactions. This dihydrochloride salt is used in kinase inhibition studies, demonstrating the versatility of piperidine-carboxamide hybrids .

Phenoxy and Aromatic Derivatives

- (3R)-3-Phenoxypiperidine hydrochloride (MW: 213.7 g/mol): The phenoxy substituent enhances lipophilicity, making it valuable in agrochemical and material science applications. It is available at ≥95% purity and classified under HS code 2933399990 for international trade .

Comparative Analysis Table

Commercial Availability and Pricing

Suppliers like CymitQuimica, ECHEMI, and 960 Chemical Network offer this compound, with prices influenced by substituent complexity. For instance, the cyclohexyl derivative (American Elements) is costlier due to high-purity manufacturing, while the base compound is competitively priced at €531.00/500 mg .

Biological Activity

(R)-Piperidine-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and applications.

Chemical Structure and Properties

This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Biological Activity Overview

-

Antiviral Activity :

- A notable study reported that a derivative of (R)-piperidine-3-carboxamide, specifically compound 22a , exhibited potent inhibitory activity against HIV-1 protease with an IC50 value of 3.61 nM. This compound demonstrated 42% inhibition against wild-type HIV-1 and 26% against Darunavir-resistant variants . The molecular docking studies indicated strong hydrogen bonding interactions with key residues in the HIV-1 protease active site, suggesting a promising mechanism for its antiviral action.

-

Inhibition of Cathepsin K :

- Research focused on piperidine-3-carboxamide derivatives has shown that these compounds can inhibit cathepsin K, an enzyme implicated in bone resorption and osteoporosis. One derivative, referred to as F-12 , exhibited an IC50 value of 13.52 µM . The introduction of a benzylamine group was found to enhance interactions with the enzyme's active site, leading to improved inhibitory activity .

-

Anticancer Potential :

- Piperidine derivatives have been explored for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines and demonstrate cytotoxicity comparable to established chemotherapeutics . For instance, certain piperidine derivatives showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to reference drugs like bleomycin .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications:

| Compound | IC50 (µM) | Target Enzyme | Notes |

|---|---|---|---|

| 22a | 0.00361 | HIV-1 Protease | High potency against both wild-type and resistant strains |

| F-12 | 13.52 | Cathepsin K | Enhanced by benzylamine substitution |

| H-1 | Varies | Various | Demonstrated anticancer activity |

The table above summarizes key findings related to the inhibitory activities of different derivatives derived from (R)-piperidine-3-carboxamide.

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of compound 22a , researchers utilized fluorescence resonance energy transfer (FRET) methods to assess its inhibitory potency against HIV-1 protease. The results highlighted the compound's ability to fit snugly into the enzyme's active site, forming crucial interactions that led to significant inhibition .

Case Study 2: Osteoporosis Treatment

A series of piperidine derivatives were synthesized and tested for their ability to inhibit cathepsin K, with promising results indicating potential as anti-bone resorption agents. The design strategy involved modifying the piperidine structure to optimize binding interactions within the enzyme's active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.